5-decylsulfanyl-3H-1,3,4-thiadiazole-2-thione
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Overview
Description
5-decylsulfanyl-3H-1,3,4-thiadiazole-2-thione is a compound belonging to the class of thiadiazoles, which are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-decylsulfanyl-3H-1,3,4-thiadiazole-2-thione typically involves the formation of the thiadiazole ring followed by the introduction of the decylsulfanyl group. One common method involves the reaction of thiosemicarbazide with carbon disulfide under basic conditions to form the thiadiazole ring. Subsequently, the decylsulfanyl group can be introduced through nucleophilic substitution reactions using appropriate alkylating agents .
Industrial Production Methods
This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
5-decylsulfanyl-3H-1,3,4-thiadiazole-2-thione can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The decylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur species.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors.
Mechanism of Action
The mechanism of action of 5-decylsulfanyl-3H-1,3,4-thiadiazole-2-thione involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. Additionally, the compound’s ability to generate reactive oxygen species can lead to oxidative stress in cells, contributing to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 5-cyclopentylsulfanyl-3H-1,3,4-thiadiazole-2-thione
- 5-phenylsulfanyl-3H-1,3,4-thiadiazole-2-thione
- 5-methylsulfanyl-3H-1,3,4-thiadiazole-2-thione
Uniqueness
5-decylsulfanyl-3H-1,3,4-thiadiazole-2-thione is unique due to the presence of the decylsulfanyl group, which imparts specific lipophilic properties to the compound. This can influence its solubility, bioavailability, and interaction with biological membranes, making it distinct from other thiadiazole derivatives .
Properties
CAS No. |
4858-30-4 |
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Molecular Formula |
C12H22N2S3 |
Molecular Weight |
290.5 g/mol |
IUPAC Name |
5-decylsulfanyl-3H-1,3,4-thiadiazole-2-thione |
InChI |
InChI=1S/C12H22N2S3/c1-2-3-4-5-6-7-8-9-10-16-12-14-13-11(15)17-12/h2-10H2,1H3,(H,13,15) |
InChI Key |
STUOKTRFEREHEI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCSC1=NNC(=S)S1 |
Origin of Product |
United States |
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